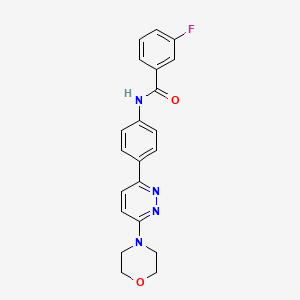
3-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The molecular structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Under basic conditions, certain salts undergo heterolytic C2-H bond cleavage to form carbene, which in turn eliminates F¯ to give a cation .Physical And Chemical Properties Analysis
The compound appears as a white powder . Its melting point is between 85–87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .科学的研究の応用
Antimicrobial and Antitumor Activities
Fluorinated compounds, including benzamides, have been explored for their antimicrobial and antitumor properties. For instance, some synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial activity (Sathe et al., 2011). Similarly, certain fluorine-containing 5-arylidene derivatives with quinazolinone and 4-thiazolidinone motifs demonstrated notable in vitro antimicrobial potency (Desai et al., 2013). These findings suggest the potential utility of fluorinated benzamides in developing new antimicrobial agents.
Cancer Research
The synthesis and evaluation of fluorophores and benzamide analogues have also been linked to cancer research. Some new fluorophores have been used for labelling nucleosides, showing good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, which can be crucial for cancer diagnostics (Singh & Singh, 2007). Additionally, fluorine-18-labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography, providing a tool for cancer imaging and possibly treatment efficacy assessment (Tu et al., 2007).
Synthesis and Structural Analysis
The synthesis and structural analysis of fluorinated compounds are key aspects of their scientific applications. Studies have detailed the synthesis and biological activity of molecules like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, showing effective inhibition on cancer cell proliferation, indicating the potential of fluorinated benzamides in drug development (Lu et al., 2017).
Neuroimaging and Neurological Disorders
Fluorinated benzamide derivatives have also found applications in neuroimaging, especially for studying neurological disorders like Alzheimer's disease. The selective serotonin 1A molecular imaging probe, a fluorine-18 labeled compound, has been used to quantify receptor densities in the brains of Alzheimer's patients, providing insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).
作用機序
将来の方向性
The development of new drugs with potential antimicrobial activity is needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
特性
IUPAC Name |
3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-3-1-2-16(14-17)21(27)23-18-6-4-15(5-7-18)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZRDKMNCKUQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

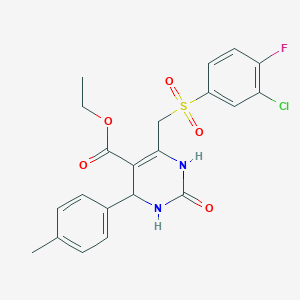

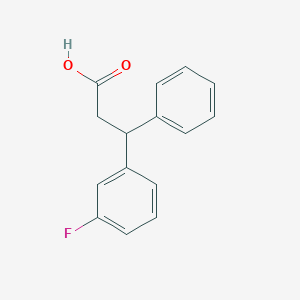
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2884301.png)


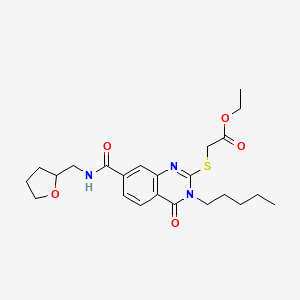
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2884306.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2884307.png)
![methyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2884308.png)
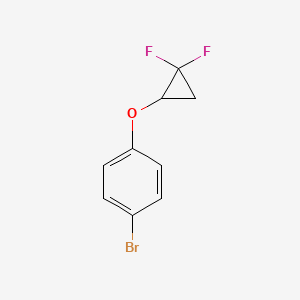
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(4-methoxyanilino)-2-propen-1-one](/img/structure/B2884310.png)
![(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2884312.png)
